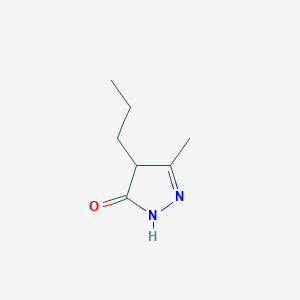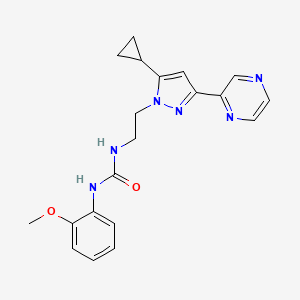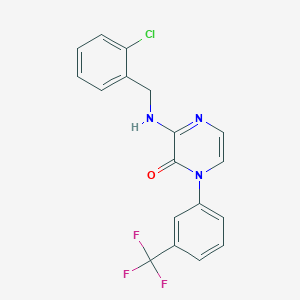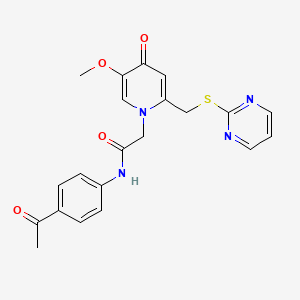![molecular formula C24H25ClN2O2 B2812022 4-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-2H,6H,7H,8H,9H-cyclohexa[g]chromen-2-one CAS No. 850827-64-4](/img/structure/B2812022.png)
4-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-2H,6H,7H,8H,9H-cyclohexa[g]chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]-6,7,8,9-tetrahydrobenzo[g]chromen-2-one” is a complex organic molecule. It is related to a class of compounds that exhibit high specific affinity for certain receptors . The molecular formula of a related compound is C19H22ClN5O .
Synthesis Analysis
The synthesis of piperazine derivatives, which are part of the compound’s structure, has been extensively studied. Recent methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques such as HRMS, IR, 1H and 13C NMR . The International Chemical Identifier (InChI) can also provide valuable information about the compound’s structure .
Chemical Reactions Analysis
The chemical reactions involving this compound could involve various processes such as reductive amination, cyclization, and aza-Michael addition .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be determined using various techniques such as HRMS, IR, 1H and 13C NMR .
Scientific Research Applications
Antipsychotic Potential
Conformationally restricted butyrophenones with affinities for dopamine (D(1), D(2), D(4)) and serotonin (5-HT(2A), 5-HT(2B), 5-HT(2C)) receptors have been synthesized and evaluated for their antipsychotic properties. Such compounds, including those bearing piperazine and related moieties, have shown promise as antipsychotic (neuroleptic) drugs due to their receptor selectivity and pharmacological profiles (Raviña et al., 2000).
Antimicrobial Activity
Derivatives incorporating piperazine units have demonstrated significant antimicrobial activities. For instance, novel triazole derivatives, including those with piperazine substructures, have shown good to moderate activities against various microorganisms (Bektaş et al., 2007). Similarly, thiazolidinone derivatives with piperazine attachments exhibited antimicrobial activity against a range of bacteria and fungi (Patel, Kumari, & Patel, 2012).
Antiproliferative Effects
Several studies have focused on synthesizing compounds with potential antiproliferative effects against various cancer cell lines. Compounds structurally related to the one have been explored for their capacity to inhibit the proliferation of cancer cells, indicating a potential application in cancer therapy. For example, chromene and quinoline conjugates with piperazine moieties have been evaluated for their binding affinity to estrogen receptors and demonstrated significant anti-proliferative activities against human breast cancer cell lines (Parveen et al., 2017).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Compounds with similar structures, such as those containing a piperazine ring, have been found to interact with a variety of targets, including histamine h1 receptors and D4 dopamine receptors . These receptors play crucial roles in various physiological processes, including immune response, neurotransmission, and regulation of mood.
Pharmacokinetics
It is known that the piperazine moiety, a common structural motif in this compound, can positively modulate the pharmacokinetic properties of a drug substance . This suggests that the compound might have favorable ADME properties, potentially enhancing its bioavailability.
Properties
IUPAC Name |
4-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-6,7,8,9-tetrahydrobenzo[g]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25ClN2O2/c25-20-6-3-7-21(15-20)27-10-8-26(9-11-27)16-19-14-24(28)29-23-13-18-5-2-1-4-17(18)12-22(19)23/h3,6-7,12-15H,1-2,4-5,8-11,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEWKSVLCWCPSNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=CC3=C(C=C2C1)C(=CC(=O)O3)CN4CCN(CC4)C5=CC(=CC=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-({1-[(5-Methyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine](/img/structure/B2811939.png)


![2-cyano-N-(2,5-dichlorophenyl)-3-[3-methoxy-4-(pentyloxy)phenyl]prop-2-enamide](/img/structure/B2811944.png)

![ethyl 6-methyl-2-(4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2811949.png)
![N-cyclohexyl-2-{3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide](/img/structure/B2811950.png)
![Methyl 3-[4-[(5-chloropyrazin-2-yl)methylcarbamoylamino]phenyl]propanoate](/img/structure/B2811952.png)
![N-[(4-Chlorophenyl)-pyridin-4-ylmethyl]-N-methylbut-2-ynamide](/img/structure/B2811953.png)


![ethyl 2-[(2Z)-2-[(2-bromobenzoyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2811960.png)
![N-(3,4-dimethylphenyl)-2-{4-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide](/img/structure/B2811961.png)
![3-(2-Hydroxypropyl)-2-[3-(trifluoromethyl)phenyl]-1,3-thiazolan-4-one](/img/structure/B2811962.png)
